5-isopropyl-1H-pyrazol-3-amine
Overview
Description
5-Isopropyl-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound, with the molecular formula C6H11N3, is characterized by an isopropyl group attached to the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 5-isopropyl-1H-pyrazol-3-amine can be achieved through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . Industrial production methods often employ efficient, one-pot, three-component procedures, such as the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes .
Chemical Reactions Analysis
5-Isopropyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride reagents.
Substitution: It can undergo substitution reactions, such as the Buchwald-Hartwig C-N bond formation and Chan-Lam coupling.
Cyclization: It serves as a precursor in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
5-Isopropyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-isopropyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, aminopyrazoles can act as ligands for receptors or enzymes, such as p38MAPK and COX . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
5-Isopropyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:
Celecoxib: A COX-2 inhibitor used as an anti-inflammatory agent.
Zaleplon: A pyrazole derivative used as a sedative.
Betazole: A histamine H2 receptor agonist.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5-Isopropyl-1H-pyrazol-3-amine (C₆H₁₁N₃) is an organic compound notable for its pyrazole core structure, characterized by a five-membered ring containing two adjacent nitrogen atoms. The compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor and its potential applications in treating various diseases, including cancer and bacterial infections.
Chemical Structure and Properties
The chemical structure of this compound features an isopropyl group at the 5-position and an amino group at the 3-position of the pyrazole ring. This configuration enhances its lipophilicity, which may improve its pharmacokinetic properties compared to other similar compounds.
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly kinases. Kinases are enzymes that play critical roles in cellular signaling pathways, and their inhibition can have therapeutic implications in cancer treatment. The compound's mechanism of action includes:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Research indicates that derivatives of this compound can stabilize CDKs, leading to cytotoxic effects against various cancer cell lines.
- Antibacterial Activity : The compound has shown efficacy against certain resistant bacterial strains, suggesting potential applications in combating antibiotic resistance.
Biological Activity and Case Studies
Numerous studies have investigated the biological activity of this compound and its derivatives. Below are notable findings:
Study | Compound | Activity | IC50 Value (µM) | Cell Line |
---|---|---|---|---|
Wei et al. (2022) | Derivative of pyrazole | Antitumor activity | 26 | A549 |
Xia et al. (2022) | 1-Arylmethyl-pyrazole derivative | Induced apoptosis | 49.85 | A549 |
Zheng et al. (2022) | Benzimidazole derivative | Kinase inhibition | 0.28 | A549 |
Cankara et al. (2022) | Pyrazole amide derivatives | Anticancer potential | - | Huh-7, HCT-116, MCF-7 |
These studies highlight the compound's significant potential in anticancer therapy, with IC50 values indicating effective concentrations for inhibiting cell growth or inducing apoptosis.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Biological Activity | Notable Differences |
---|---|---|---|
5-Methyl-1H-pyrazol-3-amine | Methyl group instead of isopropyl | Antibacterial properties | Less potent as a kinase inhibitor |
4-Amino-1H-pyrazole | Amino group at position 4 | Anticancer activity | Different position of amino group |
3-Amino-1H-pyrazole | Amino group at position 3 | Moderate kinase inhibition | Lacks isopropyl group |
The presence of the isopropyl group in this compound enhances its lipophilicity and potentially improves its pharmacokinetic properties compared to other similar compounds.
Properties
IUPAC Name |
5-propan-2-yl-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSBBZDRQQVATI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377751 | |
Record name | 5-isopropyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56367-24-9 | |
Record name | 5-isopropyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(propan-2-yl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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